molecular formula C7H4ClNO4 B1609988 5-chloropyridine-2,3-dicarboxylic Acid CAS No. 53636-66-1

5-chloropyridine-2,3-dicarboxylic Acid

Cat. No.: B1609988
CAS No.: 53636-66-1
M. Wt: 201.56 g/mol
InChI Key: HRZJSPYJMYUKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyridine-2,3-dicarboxylic acid is a chlorinated derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and a chlorine atom at the 5 position on the pyridine ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloropyridine-2,3-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of pyridine-N-oxides, which can yield high amounts of chlorinated pyridines. Another approach involves the direct chlorination of pyridine using chlorine gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes, where pyridine is treated with chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane to facilitate the process and improve yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine dicarboxylic acids or their anhydrides.

    Reduction: Pyridine alcohols or aldehydes.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

5-Chloropyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloropyridine-2,3-dicarboxylic acid involves its interaction with various molecular targets, depending on the specific application. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the chlorine atom and carboxylic acid groups allows for specific binding interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyridine-2,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups and a chlorine atom, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical interactions .

Properties

IUPAC Name

5-chloropyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZJSPYJMYUKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457232
Record name 5-Chloropyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53636-66-1
Record name 5-Chloropyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloropyridine-2,3-dicarboxylic Acid
Reactant of Route 2
5-chloropyridine-2,3-dicarboxylic Acid
Reactant of Route 3
Reactant of Route 3
5-chloropyridine-2,3-dicarboxylic Acid
Reactant of Route 4
Reactant of Route 4
5-chloropyridine-2,3-dicarboxylic Acid
Reactant of Route 5
Reactant of Route 5
5-chloropyridine-2,3-dicarboxylic Acid
Reactant of Route 6
Reactant of Route 6
5-chloropyridine-2,3-dicarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.